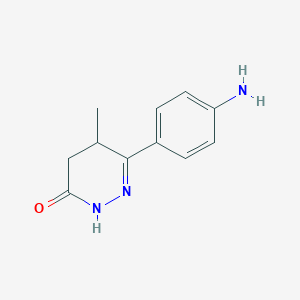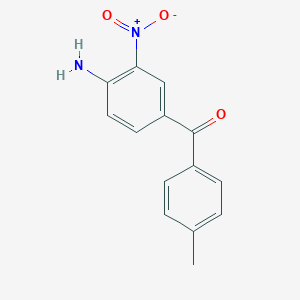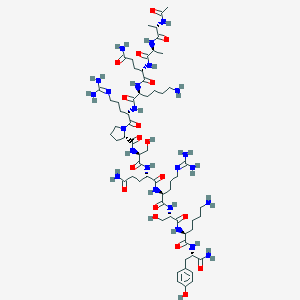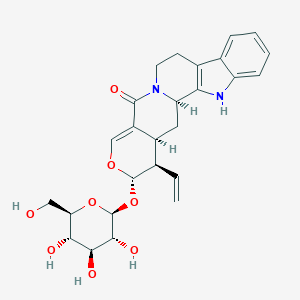![molecular formula C6H6N4O B122224 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one CAS No. 150017-70-2](/img/structure/B122224.png)
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one, also known as MPT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. MPT is a derivative of pyrazolotriazine and is known to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In agriculture, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been studied for its potential use as a plant growth regulator.
Mécanisme D'action
The mechanism of action of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one is not fully understood, but it is believed to interact with various enzymes and receptors in the body. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In addition, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to interact with the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Effets Biochimiques Et Physiologiques
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can inhibit the activity of COX-2, leading to a decrease in the production of inflammatory mediators. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In vivo studies have shown that 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can reduce inflammation and tumor growth in animal models. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one in lab experiments is its unique structural properties, which make it a versatile building block for the synthesis of various organic materials. Another advantage is its potential applications in medicinal chemistry, material science, and agriculture. However, one limitation of using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one. One direction is the further investigation of its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the synthesis of new organic materials using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one as a building block. In addition, the study of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one as a plant growth regulator in agriculture could lead to the development of new and more efficient ways of crop production.
Méthodes De Synthèse
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can be synthesized through various methods, including the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of sodium acetate and glacial acetic acid.
Propriétés
Numéro CAS |
150017-70-2 |
|---|---|
Nom du produit |
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
6-methyl-3H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-6(11)7-3-8-10(5)9-4/h2-3H,1H3,(H,7,8,11) |
Clé InChI |
DKXJVFKEQCRFNP-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NN2C(=C1)C(=O)N=CN2 |
SMILES |
CC1=NN2C(=C1)C(=O)NC=N2 |
SMILES canonique |
CC1=NN2C(=C1)C(=O)N=CN2 |
Synonymes |
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one, 6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




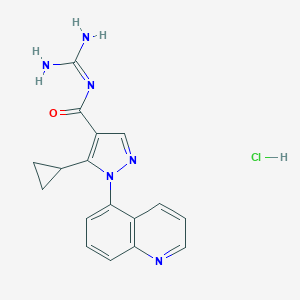
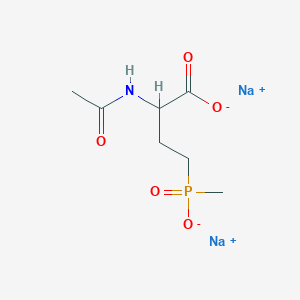
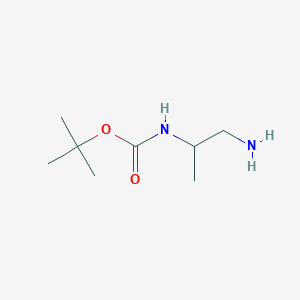
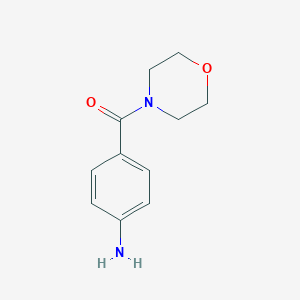
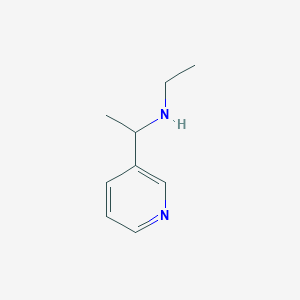
![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)
